1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid” are not available, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in five steps . The process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and X-Ray Analysis : The compound and its derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, have been synthesized with specific focus on their structural characterization using X-ray crystallography. This analysis has been crucial for unambiguous structure determination, especially for identifying regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Hybridizing Agents : Derivatives of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been synthesized and identified as chemical hybridizing agents in agricultural research, particularly for wheat and barley (Beck, Lynch, & Wright, 1988).
Functionalization Reactions : Research has been conducted on the functionalization reactions of similar compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with various aminophenols. These studies provide insights into the reaction mechanisms and the structure of newly synthesized compounds (Yıldırım & Kandemirli, 2006).
Advanced Materials and Applications
Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are closely related to the core structure of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, have been studied for their optical nonlinearity properties. This research opens pathways for potential applications in optical limiting, a key aspect of photonics and laser technology (Chandrakantha et al., 2013).
Antimicrobial Properties : Some derivatives have been explored for their antimicrobial properties, showcasing the potential of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives in medical and pharmaceutical research (Prabhudeva et al., 2017).
Coordination Chemistry : The derivatives of pyrazole-dicarboxylate acid, similar in structure to 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, have been used to synthesize novel coordination complexes with metals like Cu, Co, and Zn. These studies are significant in the field of coordination chemistry and material science (Radi et al., 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUVNZVHZHYLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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